Boc-methionine-leucine-methyl ester, commonly referred to as Boc-met-leu-ome, is a synthetic compound that plays a significant role in peptide synthesis and biological research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety of methionine, which facilitates the selective modification of amino acids during peptide assembly. Boc-met-leu-ome is primarily classified as a protected amino acid derivative, specifically an N-Boc-protected dipeptide methyl ester.
Boc-met-leu-ome can be synthesized from commercially available amino acids, typically starting with Boc-methionine and leucine methyl ester. The synthesis often employs various organic solvents and reagents, including dicyclohexylcarbodiimide and 1-hydroxybenzotriazole, to facilitate the coupling reactions necessary for peptide formation.
The synthesis of Boc-met-leu-ome typically involves the following steps:
The synthesis can be performed under solvent-free conditions or using polar aprotic solvents like dimethylformamide or acetonitrile. Microwave-assisted synthesis has been noted for improving yields and reducing reaction times significantly .
Boc-met-leu-ome features a tert-butoxycarbonyl group attached to the nitrogen of methionine, with a leucine residue linked via an amide bond. The methyl ester group at the C-terminus enhances solubility and stability.
Boc-met-leu-ome can undergo various chemical reactions typical of amino acids and peptides, including:
The deprotection process typically involves treatment with 6N hydrochloric acid at room temperature for a specified duration .
Boc-met-leu-ome is primarily utilized in biological studies related to chemotaxis and receptor binding. Its mechanism of action involves:
Studies have shown that variations in the structure of Boc-met-leu-ome analogs can significantly affect their biological activity, indicating its potential as a lead compound in drug development.
Boc-met-leu-ome has several scientific applications:
The synthesis of Boc-Met-Leu-OMe and related analogues relies heavily on solid-phase peptide synthesis (SPPS) methodologies, leveraging tert-butyloxycarbonyl (Boc) protection for temporary α-amino group masking. This approach enables sequential coupling while minimizing side reactions. The methyl ester derivative tert-butyloxycarbonyl-leucine-methyl ester (Boc-Leu-OMe, CAS 63096-02-6) serves as a crucial C-terminal building block due to its stability and commercial availability at ≥98% purity. Its physicochemical properties—including low melting point (147-149°C) and characteristic optical rotation ([α]D²⁰ = -32.91 ± 2° in dimethylformamide)—facilitate precise reaction monitoring [2] [7].
For extended sequences like Boc-Leu-Leu-OMe (CAS 15136-12-6), iterative coupling cycles employ activating reagents such as N,N'-dicyclohexylcarbodiimide (DCCD) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). The crystalline nature of Boc-Leu-Leu-OMe (melting point 135-141°C) simplifies purification after cleavage from resin supports [3]. Key advantages of Boc-SPPS include:
Table 1: SPPS Reagents for Boc-Met-Leu-OMe Assembly
Component | Role | Example Reagents | Critical Parameters |
---|---|---|---|
Nα-Protection | Temporary group removal | Boc | TFA deprotection (20-50% v/v) |
C-Terminal Activation | Carboxylate activation | HBTU, DCCD, HOBt | 2-5 equiv, 0°C to RT |
Side Chain Protection | Permanent protection | Trt for Met, cyclohexyl ester | HF cleavage for final deprotection |
The choice between tert-butyloxycarbonyl and formyl (For) protecting groups profoundly impacts the receptor binding and functional activity of Met-Leu-Phe-OMe analogues. Biological studies reveal that N-formylated peptides (e.g., For-Met-Leu-Phe-OMe) act as potent agonists of formyl peptide receptors (FPRs) on neutrophils, triggering chemotaxis and superoxide production. In stark contrast, Boc-protected analogues exhibit divergent behavior—while Boc-Met-Tau-Phe-OMe retains significant chemotactic activity, most Boc-tri/tetrapeptides demonstrate antagonistic properties or weak agonism due to steric occlusion of the receptor's hydrophobic pocket [1] [6].
This dichotomy stems from structural differences in receptor-ligand interactions:
Table 2: Functional Consequences of N-Terminal Protecting Groups
Protecting Group | Receptor Binding | Oxidation Selectivity | Biological Activity Profile |
---|---|---|---|
Formyl (For) | High-affinity FPR agonism | Side-chain hydroxylation | Chemotaxis, O₂⁻ production |
tert-Butoxycarbonyl (Boc) | Sterically hindered binding | Exclusive N-hydroxylation | Antagonism / Weak agonism |
N-hydroxylation of Boc peptides generates hydroxamic acid derivatives—valuable synthons for chemoselective amide ligation and metalloprotease inhibitors. This transformation occurs under mild conditions (0°C, CH₂Cl₂) with 63-81% yields, as demonstrated with Boc-Ala-Leu-OMe [5].
Methyl(trifluoromethyl)dioxirane (TFD) enables regioselective oxidation of Boc-Met-Leu-OMe derivatives through two distinct pathways governed by N-protection:
Notably, leucine residues exhibit position-dependent oxidation kinetics. In Boc-Leu-Ala-OMe, competitive γ-tertiary C–H hydroxylation (11-15% yield) occurs alongside dominant N-hydroxylation (46%), indicating the reaction's sensitivity to local electronic environments. The proposed mechanism involves hydrogen atom transfer (HAT) from the γ-CH bond to electrophilic oxygen, followed by radical recombination [5].
Table 3: Chemoselectivity in TFD-Mediated Peptide Oxidation
Substrate | Oxidation Site | Major Product | Yield (%) | Reaction Time |
---|---|---|---|---|
Boc-Ala-Leu-OMe | Boc nitrogen | N(OH)-Boc-Ala-Leu-OMe | 63 | 4h (0°C) |
Boc-Leu-Ala-OMe | Boc nitrogen | N(OH)-Boc-Leu-Ala-OMe | 46 | 4h (0°C) |
Boc-Leu-Ala-OMe | Leu γ-CH | Boc-Leu(γ-OH)-Ala-OMe | 11 | 4h (0°C) |
Ac-Leu-OMe | Leu γ-CH | Ac-Leu(γ-OH)-OMe | 82* | 6h (0°C) |
*Reported for N-acetyl leucine methyl ester analog [5]
These oxidation pathways provide access to:
Structural diversification of Boc-Met-Leu-OMe focuses on enhancing metabolic stability and modulating receptor selectivity through three primary strategies:
β-Peptido Sulfonamide Hybrids: Replacement of native peptide bonds with sulfonamide linkages (-SO₂NH-) yields hydrolytically stable analogues. Pseudotripeptides like Boc-Nle-ψ[CH₂SO₂]-Leu-Phe-OMe (where ψ denotes sulfonamide bioisostere) exhibit retained chemotactic activity despite backbone perturbation. Synthesis involves nucleophilic displacement of Cbz-aminoalkyl mesylates by amino acid anions, followed by deprotection/coupling [6].
Taurine Incorporation: Substituting leucine with the sulfonic acid-containing β-amino acid taurine (Boc-Met-Tau-Phe-OMe) unexpectedly preserves biological activity—even with the bulky Boc group. This challenges traditional SAR assumptions, as taurine lacks leucine's isobutyl side chain yet maintains agonist properties through compensatory electrostatic interactions [6].
Bioisosteric Residue Replacement:
Critical SAR insights from these modifications include:
"The incorporation of a β-sulfonamido residue at the N-terminus universally abolishes activity, whereas taurine substitution at central positions maintains full agonist potency. This underscores the FPR binding pocket's adaptability to anionic residues despite stringent requirements for N-terminal hydrophobicity." [6]
Table 4: Bioactivity of Hybrid Boc-Met-Leu-Phe-OMe Analogues
Analogue | Structural Modification | *Chemotactic Activity (% vs fMLF-OMe) | Superoxide Production |
---|---|---|---|
Boc-Met-Tau-Phe-OMe | Central Leu → Taurine | 85-92% | Moderate |
Boc-Nle-ψ[CH₂SO₂]-Leu-Phe-OMe | Met-NH replaced by -SO₂NH- | 40-55% | Low |
Boc-β³-HMet-Leu-Phe-OMe | N-terminal β³-methionine | 75-80% | High |
For-Met-Tau-Phe-OMe | Central Leu → Taurine + Formyl | 95-100% | High |
*Measured as human neutrophil migration at optimal concentrations [6]
Conformational analyses via ¹H-NMR solvent titration reveal that active sulfonamide analogues maintain folded structures stabilized by intramolecular H-bonds between the Met carbonyl and Phe-NH. This topology mimics the bioactive conformation of native fMLF-OMe, explaining their preserved activity despite profound chemical alterations [6].
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3